An In-depth Technical Guide to the Chemical Properties and Reactivity of Difluoromethane (CH2F2)
An In-depth Technical Guide to the Chemical Properties and Reactivity of Difluoromethane (CH2F2)
For Researchers, Scientists, and Drug Development Professionals
Difluoromethane, also known as HFC-32 or R-32, is an organofluorine compound with the chemical formula CH₂F₂.[1] It is a colorless, odorless gas at standard conditions and is widely used as a refrigerant.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and reactivity of difluoromethane, with a focus on data relevant to research and development.
Physical and Chemical Properties
Difluoromethane is characterized by its high thermal stability and is sparingly soluble in water.[2][3] Its vapors are heavier than air.[2] The following tables summarize the key quantitative physical and chemical properties of difluoromethane.
Table 1: General and Physical Properties of Difluoromethane
| Property | Value |
| Molecular Formula | CH₂F₂ |
| Molecular Weight | 52.023 g/mol [2] |
| Appearance | Colorless gas[2] |
| Odor | Odorless to a slight ether-like scent[2][4] |
| Melting Point | -136 °C (-212.8 °F)[5] |
| Boiling Point | -51.6 °C (-60.9 °F)[5] |
| Density (liquid) | 1.1 g/mL at 25 °C[6] |
| Vapor Density (air = 1) | 1.8[4] |
| Vapor Pressure | 1518.92 kPa (220.301 psi) at 21.1 °C[1] |
| Water Solubility | 0.44% at 25 °C[2] |
| Octanol/Water Partition Coefficient (log P) | 0.20[2] |
Table 2: Thermodynamic and Safety Properties of Difluoromethane
| Property | Value |
| Critical Temperature | 78.25 °C[4] |
| Critical Pressure | 5.83 MPa[4] |
| Specific Heat (liquid, 25°C) | 1.937 kJ/kg·K[7] |
| Specific Heat (vapor, 25°C, 1.013 bar) | 0.848 kJ/kg·K[7] |
| Autoignition Temperature | 648 °C (1,198 °F)[1] |
| Lower Explosive Limit (% V/V) | 12.7%[4] |
| Upper Explosive Limit (% V/V) | 33.4%[4] |
| Global Warming Potential (100-year) | 675[2][8] |
| Ozone Depletion Potential | 0[4][8] |
Reactivity and Hazardous Reactions
Difluoromethane is generally stable under normal conditions.[4] However, it can undergo hazardous reactions under specific circumstances.
Thermal Decomposition: When heated to decomposition, difluoromethane emits toxic vapors of fluoride.[2] Hazardous combustion products include carbon dioxide, carbon monoxide, hydrogen fluoride, and fluorocarbon acid.[4][5]
Combustion: Difluoromethane is a flammable gas.[9] When mixed with oxygen under appropriate conditions, it can undergo combustion.[10] Leaking gas fires should not be extinguished unless the leak can be safely stopped.[9]
Reaction with Strong Oxidizing Agents: It can react violently with strong oxidizing agents.[11]
Incompatibilities: Difluoromethane is incompatible with strong oxidizing and reducing agents, alkali metals, alkaline earth metals, many amines, nitrides, azo/diazo compounds, and epoxides.[12] It may also react violently with aluminum.[12]
Atmospheric Reactivity: In the atmosphere, difluoromethane is degraded by reaction with photochemically-produced hydroxyl radicals.[13] This reaction, which forms carbonyl difluoride, has a half-life of approximately 4 years.[13]
Experimental Methodologies
Detailed experimental protocols for the synthesis and specific reactions of difluoromethane are not extensively available in the public domain. However, the principles behind the determination of its properties and its reactivity can be described.
Determination of Thermodynamic Properties: The pressure-volume-temperature (PVT) behavior of difluoromethane has been measured using techniques such as a vibrating tube densimeter and a Burnett/isochoric apparatus.[14] Vapor pressures and saturated liquid and vapor densities have been determined using variable volume and static experimental methods.[15]
General Protocol for Free-Radical Halogenation: Free-radical halogenation is a typical reaction for alkanes and their derivatives, initiated by UV light. The general mechanism involves three stages:
-
Initiation: UV radiation causes the homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two halogen radicals (2 Cl•).
-
Propagation: A halogen radical abstracts a hydrogen atom from difluoromethane to form a CH₂F• radical and a hydrogen halide. The CH₂F• radical then reacts with another halogen molecule to produce the halogenated product and another halogen radical, continuing the chain reaction.
-
Termination: The reaction ceases when two radicals combine.
Studying Atmospheric Reactions with Hydroxyl Radicals: The reaction kinetics of difluoromethane with hydroxyl (OH) radicals are typically studied in laboratory settings using techniques like laser-induced fluorescence to monitor the concentration of OH radicals over time in the presence of a known concentration of difluoromethane. These experiments are conducted under controlled temperature and pressure to determine the rate constants of the reaction.
Visualizations
Caption: Experimental workflow for assessing reactivity.
Caption: Atmospheric degradation of difluoromethane.
References
- 1. Difluoromethane - Wikipedia [en.wikipedia.org]
- 2. Difluoromethane | CH2F2 | CID 6345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. assets.leroymerlin.es [assets.leroymerlin.es]
- 5. efcgases.com [efcgases.com]
- 6. 75-10-5 CAS MSDS (Difluoromethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. climalife.com [climalife.com]
- 8. srf.com [srf.com]
- 9. nfil.in [nfil.in]
- 10. pushinechemical.com [pushinechemical.com]
- 11. Gas detectors and respiratory protection equipments CH2F2 (R32 - difluoromethane), CAS number 75-10-5 [en.gazfinder.com]
- 12. DIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
